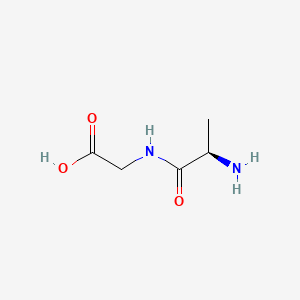

D-アラニルグリシン

概要

説明

Molecular Structure Analysis

The molecular weight of D-Alanylglycine is 146.14 g/mol . The InChI string, which represents the structure of the molecule, is InChI=1S/C5H10N2O3/c1-3(6)5(10)7-2-4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9) . The Canonical SMILES, another representation of the molecule’s structure, is CC(C(=O)NCC(=O)O)N .Physical and Chemical Properties Analysis

D-Alanylglycine has several computed properties. It has a molecular weight of 146.14 g/mol, a XLogP3-AA of -3.7, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 .科学的研究の応用

植物生理学と発達

D-アラニルグリシンとイネの苗の成長: D-アラニルグリシンは、無菌イネの苗の葉身、特に明暗サイクル下で検出されています。 その存在と濃度は、苗の生育に伴い増加する傾向が見られます . これは、アミノ酸代謝と光合成に関連する、植物の発達における役割を示唆しています。この理解は、作物の収量と回復力の向上につながる可能性があります。

エナンチオマー組成分析

分析化学におけるキラル分離: この化合物のエナンチオマー組成は、その生物活性を理解するために重要です。 研究では、Marfey試薬を用いて、アラニルグリシンのD型とL型を区別しており、ストレス条件下での植物における代謝経路と生存メカニズムを特定するために不可欠です .

生体触媒

酵素工学による合成: D-アラニルグリシンは、Thermus thermophilus由来のATP依存性d-Ala:d-Alaリガーゼの酵素工学に用いられています。 改変酵素は、D-AlaからD-Alaアミドを生成する触媒反応を行うことができます。これは、アミノ酸からアミノ酸アミドを合成する重要なステップです . これは、産業用生体触媒や医薬品化合物の製造に影響を与えます。

医学研究

ペプチド合成と治療法: ペプチド医薬品化学の分野では、D-アラニルグリシンは、ペプチドやタンパク質の合成に使用することができます。 非天然型アミノ酸への組み込みにより、新しい治療薬の開発の可能性が広がります . これは、特にペプチド医薬品の設計とタンパク質工学において重要です。

農業

作物の生存における代謝経路: 研究によると、イネの植物におけるD-アラニルグリシンのレベルは、水没ストレスの後、低下し、他の植物代謝産物のように回復しません。 これは、潜在的に未知の代謝経路とその生存メカニズムへの影響を示唆しており、作物の回復力を向上させるために不可欠です .

環境科学

光合成と植物代謝における役割: イネの植物におけるD-アラニルグリシンの合成は、光合成と密接に関連しています。暗闇で育てられた苗では検出されませんが、光照射によって形成されます。 この関係は、植物の環境適応性を理解し、強化するために活用できる可能性があります .

作用機序

Target of Action

D-Alanylglycine, also known as H-D-Ala-Gly-OH, is a dipeptide composed of alanine and glycine . It is a breakdown product from endogenous and exogenous proteins . The primary targets of D-Alanylglycine are likely to be related to protein synthesis and metabolism, given its role as a constituent of peptides and proteins .

Mode of Action

It is known that dipeptides like d-alanylglycine can interact with their targets in various ways, such as modulating the structure-activity relationship (sar) and the pharmacokinetic and dynamic (pkpd) of a defined peptide drug .

Biochemical Pathways

D-Alanylglycine is generated by dipeptidyl-dipeptidase (or tetrapeptide dipeptidase), which leads to the release of dipeptides from a tetrapeptide . This suggests that D-Alanylglycine is involved in the biochemical pathways related to protein metabolism.

Pharmacokinetics

Non-natural amino acids like d-alanylglycine are regularly used in drug discovery, benefiting from the extraordinary development of solid-phase peptide synthesis (spps) . These amino acids can modulate the PKPD of a defined peptide drug .

Action Environment

The action of D-Alanylglycine can be influenced by various environmental factors. For instance, it has been found that D-Alanylglycine content in the leaf blades of axenic rice seedlings grown under a light/dark regime appears to increase with age . This suggests that light conditions can influence the action, efficacy, and stability of D-Alanylglycine.

Safety and Hazards

While specific safety and hazard information for D-Alanylglycine is not available, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Relevant Papers Several papers have been published on D-Alanylglycine and related compounds. For example, a study found D-Alanylglycine in the leaf blades of axenic rice seedlings grown under a light/dark regime . Another paper discussed the distribution of D-Alanylglycine and related compounds in Oryza species . A third paper analyzed D-Alanylglycine and its related compounds in rice seedlings using high-performance liquid chromatography .

生化学分析

Biochemical Properties

D-Alanylglycine is involved in several biochemical reactions. It interacts with enzymes such as dipeptidyl-dipeptidase, which catalyzes the release of dipeptides from tetrapeptides . This interaction is crucial for the breakdown of proteins into smaller peptides, facilitating their absorption and utilization in the body. Additionally, D-Alanylglycine is known to interact with other biomolecules, including proteins and amino acids, contributing to various metabolic processes .

Cellular Effects

D-Alanylglycine influences various cellular processes. In rice plants, it has been observed that the content of D-Alanylglycine in leaf blades fluctuates with light irradiation, suggesting a role in photosynthesis and amino acid metabolism . This dipeptide affects cell signaling pathways, gene expression, and cellular metabolism, thereby impacting overall cell function .

Molecular Mechanism

The molecular mechanism of D-Alanylglycine involves its interaction with specific enzymes and proteins. It is generated by dipeptidyl-dipeptidase, which releases dipeptides from tetrapeptides . This interaction facilitates the breakdown of larger peptides into smaller, more manageable units. Additionally, D-Alanylglycine may influence gene expression and enzyme activity, contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Alanylglycine have been studied over time. It has been observed that the content of D-Alanylglycine in rice seedlings increases with age and light exposure . This suggests that the stability and activity of D-Alanylglycine are influenced by environmental factors such as light and age, which can impact its long-term effects on cellular function .

Metabolic Pathways

D-Alanylglycine is involved in metabolic pathways related to protein and amino acid metabolism. It is a breakdown product of endogenous and exogenous proteins, generated by dipeptidyl-dipeptidase . This enzyme-mediated process is essential for the release of dipeptides from larger peptide chains, facilitating their utilization in various metabolic processes .

Transport and Distribution

The transport and distribution of D-Alanylglycine within cells and tissues involve specific transporters and binding proteins. In rice plants, D-Alanylglycine is distributed in leaf blades and is influenced by light exposure . This suggests that its localization and accumulation are regulated by environmental factors and specific transport mechanisms .

Subcellular Localization

D-Alanylglycine is localized in specific subcellular compartments, which can affect its activity and function. In rice plants, it has been detected in leaf blades, indicating its role in photosynthesis and amino acid metabolism . The subcellular localization of D-Alanylglycine is likely influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

2-[[(2R)-2-aminopropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-3(6)5(10)7-2-4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXISPYVYMQWFLE-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426308 | |

| Record name | D-Alanylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3997-90-8 | |

| Record name | D-Alanylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3997-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, D-alanyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003997908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Alanylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCINE, D-ALANYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS27E6YQ4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

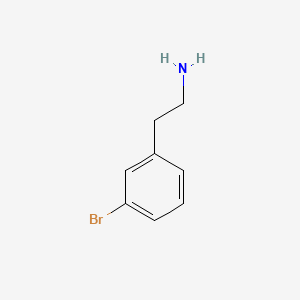

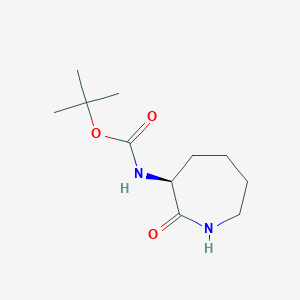

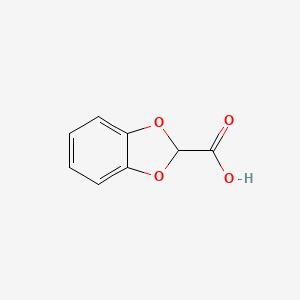

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

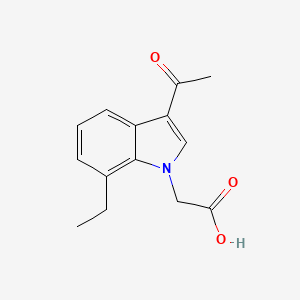

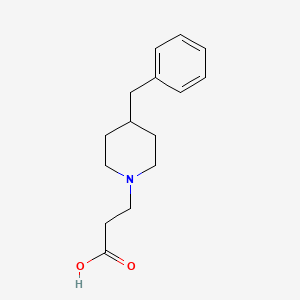

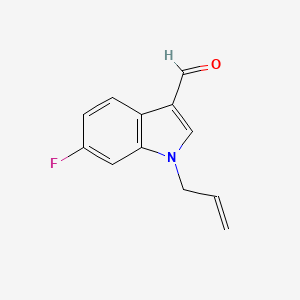

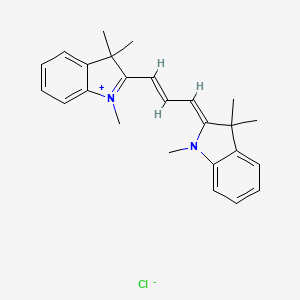

Feasible Synthetic Routes

Q1: What is the natural occurrence of D-alanylglycine?

A1: D-Alanylglycine is primarily found in the leaf blades of rice plants ( Oryza sativa ). [, , , ] Studies have shown its presence in cultivated rice varieties like "Norin No. 16" and "Sasanishiki." [] Notably, while D-alanylglycine is abundant in most Oryza species, it is absent in Oryza australiensis , which instead contains D-alanyl-D-alanine. [, ]

Q2: How is D-alanylglycine synthesized in rice plants?

A2: Research suggests that D-alanylglycine is synthesized from L-alanine through a racemization reaction. [] This involves the conversion of L-alanine to D-alanine by a racemase enzyme. [] Subsequently, D-alanine is conjugated with glycine to form D-alanylglycine. []

Q3: How does the exogenous application of D-alanine affect D-alanylglycine levels in rice?

A3: Feeding experiments using radiolabeled D-alanine demonstrate that exogenous D-alanine is readily incorporated into D-alanylglycine within rice leaf blades. [, ] This suggests the presence of active metabolic pathways for D-alanine uptake and incorporation into D-alanylglycine. []

Q4: Are there differences in how rice plants metabolize D-alanine compared to L-alanine?

A4: Yes, studies show distinct metabolic fates for exogenously supplied D- and L-alanine in rice. [] D-Alanine is primarily incorporated into D-alanylglycine and other conjugated forms, while L-alanine is rapidly metabolized and incorporated into various other compounds. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Bromopropyl)-1H-benzo[d]imidazole](/img/structure/B1277602.png)

![2-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1277607.png)

![2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol](/img/structure/B1277615.png)

![2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide](/img/structure/B1277620.png)

![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B1277622.png)

![[2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride](/img/structure/B1277628.png)